molecular formula C11H10Cl2O2 B8494056 Ethyl 2,3-dichlorocinnamate

Ethyl 2,3-dichlorocinnamate

Cat. No. B8494056
M. Wt: 245.10 g/mol
InChI Key: SVYCGHOTVMOUMC-UHFFFAOYSA-N
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Patent
US05389669

Procedure details

A mixture of 2,3-dichlorobenzaldehyde (17.5 g, 0.1 mol), triethyl phosphonoacetate (22.4 g, 0.12 mol), lithium chloride (5.1 g, 0.12 mol) and triethylamine (17 mL, 0.12 mol) in acetonitrile is stirred at room temperature for 1 hour and diluted with a water/ethyl acetate mixture. The organic phase is separated, washed with water dried over anhydrous Na2SO4 and concentrated in vacuo to give the title product as a yellow solid (42 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[Cl-].[Li+].C(N(CC)CC)C.O.[C:21]([O:24][CH2:25][CH3:26])(=[O:23])[CH3:22]>C(#N)C>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[CH:22][C:21]([O:24][CH2:25][CH3:26])=[O:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Name
triethyl phosphonoacetate
Quantity
22.4 g
Type
reactant
Smiles
Name
Quantity
5.1 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=O)OCC)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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